An In-depth Technical Guide to the Chemical Properties of Ammonium Formate
An In-depth Technical Guide to the Chemical Properties of Ammonium Formate
For Researchers, Scientists, and Drug Development Professionals
Ammonium formate (NH₄HCO₂) is a versatile and highly functional chemical compound with significant applications across various scientific disciplines, including organic synthesis, analytical chemistry, and pharmaceutical development. This guide provides a comprehensive overview of its core chemical properties, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations to facilitate its effective use in research and development.
Core Chemical and Physical Properties
Ammonium formate is the ammonium salt of formic acid, presenting as a colorless, hygroscopic, and crystalline solid.[1] It is known for its slight ammoniacal odor.[1] The compound is deliquescent, meaning it readily absorbs moisture from the atmosphere.[2][3]
Quantitative Data Summary
The key physical and chemical properties of ammonium formate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | CH₅NO₂ | [1][4] |
| Molar Mass | 63.056 g/mol | [1][2] |
| Appearance | White monoclinic crystals | [1][2] |
| Odor | Slightly ammoniacal | [1] |
| Density | 1.26 - 1.28 g/cm³ at 20-25 °C | [1][2][3] |
| Melting Point | 116-121 °C (241-250 °F; 389-394 K) | [1][3][5] |
| Boiling Point | 180 °C (356 °F; 453 K) with decomposition | [1][2] |
| Solubility in Water | 102 g/100 mL (0 °C), 142.7 g/100 mL (20 °C), 516 g/100 mL (80 °C) | [1][6] |
| Solubility in Other Solvents | Soluble in liquid ammonia, ethanol, and diethyl ether. | [1][3] |
| pKa (of constituent ions) | Formic Acid: 3.8, Ammonium Ion: 9.2 | [1] |
| pH of 5% Aqueous Solution | 6.0 - 7.0 | [7][8] |
Chemical Reactivity and Applications
Ammonium formate's utility stems from its distinct chemical behaviors, including its thermal decomposition, its role as a hydrogen donor, and its function as a buffering agent.
Thermal Decomposition
When heated, ammonium formate undergoes decomposition, primarily yielding formamide and water.[1][4] This reaction is a principal industrial method for formamide synthesis.[1] Upon further heating, formamide can decompose into hydrogen cyanide (HCN) and water, or into carbon monoxide (CO) and ammonia.[1]
Role in Organic Synthesis
Ammonium formate is a key reagent in several important organic transformations:
-
Leuckart Reaction: It serves as both the nitrogen donor and the reducing agent in the reductive amination of aldehydes and ketones to produce primary amines.[1][9] The reaction is typically carried out at elevated temperatures (120-130 °C).[9]
-
Catalytic Transfer Hydrogenation: In the presence of a catalyst such as palladium on carbon (Pd/C), ammonium formate decomposes to produce hydrogen, carbon dioxide, and ammonia.[1][10] The in situ generated hydrogen can be used for the reduction of various functional groups, such as the reduction of alkenes to alkanes and nitro compounds to amines.[1][10] This method provides a safer and more convenient alternative to using pressurized hydrogen gas.[11]
Use as a Buffer
With pKa values of 3.8 for formic acid and 9.2 for the ammonium ion, solutions of ammonium formate can act as a buffer.[1] Its volatility makes it an ideal mobile phase additive in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), as it can be easily removed under vacuum, preventing interference with detection.[1][4]
Experimental Protocols
The following are generalized methodologies for the determination of key properties and for representative reactions involving ammonium formate.
Determination of Melting Point
The melting point of ammonium formate can be determined using a capillary melting point apparatus.
Methodology:
-
A small amount of finely powdered, dry ammonium formate is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated rapidly to approximately 10-15 °C below the expected melting point (116 °C).
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.
Determination of Boiling Point with Decomposition
As ammonium formate decomposes at its boiling point, a standard boiling point determination is not straightforward. The reported boiling point of 180 °C is the temperature at which this decomposition is prominent.
Methodology:
-
A small amount of ammonium formate is placed in a test tube.
-
The test tube is fitted with a thermometer and a side arm for gas collection or venting.
-
The sample is heated gradually in a heating block or oil bath.
-
The temperature at which vigorous gas evolution (decomposition) begins is noted. This temperature is recorded as the decomposition temperature, which serves as the boiling point.
-
Note: This procedure should be performed in a well-ventilated fume hood due to the evolution of potentially hazardous gases.
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the solubility of a chemical compound in a solvent.
Methodology:
-
An excess amount of ammonium formate is added to a known volume of deionized water at a specific temperature (e.g., 20 °C) in a sealed flask.
-
The mixture is agitated (e.g., using a shaker bath) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
The concentration of ammonium formate in the clear, saturated solution is determined by a suitable analytical method (e.g., gravimetric analysis after evaporation of the solvent, or titration).
-
The solubility is expressed as grams of solute per 100 mL of solvent.
Leuckart Reaction: Reductive Amination of a Ketone
This protocol provides a general procedure for the reductive amination of a ketone to a primary amine using ammonium formate.
Methodology:
-
A ketone (1 equivalent) and an excess of ammonium formate (e.g., 3-5 equivalents) are added to a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 120-140 °C with stirring.
-
The reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting formyl derivative is typically hydrolyzed by adding an aqueous acid (e.g., HCl) and refluxing the mixture.
-
The reaction mixture is then cooled and made alkaline with a base (e.g., NaOH) to liberate the free amine.
-
The amine is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to yield the product.
Catalytic Transfer Hydrogenation of a Nitroarene
This protocol outlines the reduction of a nitroarene to an aniline derivative using ammonium formate and a palladium catalyst.
Methodology:
-
A nitroarene (1 equivalent), ammonium formate (3-5 equivalents), and a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 10 mol%) are combined in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
The mixture is stirred at room temperature or heated to reflux.
-
The progress of the reaction is monitored by TLC or GC/MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated to afford the aniline product.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pennwest.edu [pennwest.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. ajsonline.org [ajsonline.org]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
